molecular formula C22H22ClN3OS2 B11100176 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No.: B11100176
M. Wt: 444.0 g/mol
InChI Key: CMMCSSRRBUPWFC-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a benzothiazole core, a chlorophenyl group, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde. The next step involves the formation of the Schiff base by reacting the benzothiazole derivative with 4-chlorobenzaldehyde under acidic conditions. Finally, the resulting intermediate is reacted with N-cyclohexylacetamide in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, which could lead to a range of biological effects. The Schiff base and chlorophenyl groups may also contribute to its activity by enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and have similar biological activities.

    Schiff bases: Compounds with Schiff bases are known for their diverse biological activities.

    Chlorophenyl derivatives: These compounds are often used in medicinal chemistry due to their ability to interact with various biological targets.

Uniqueness

2-[(6-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE is unique due to the combination of its structural features, which may confer a distinct set of biological activities and chemical properties

Properties

Molecular Formula

C22H22ClN3OS2

Molecular Weight

444.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C22H22ClN3OS2/c23-16-8-6-15(7-9-16)13-24-18-10-11-19-20(12-18)29-22(26-19)28-14-21(27)25-17-4-2-1-3-5-17/h6-13,17H,1-5,14H2,(H,25,27)

InChI Key

CMMCSSRRBUPWFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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